2,6-Lutidine hydrochloride

Overview

Description

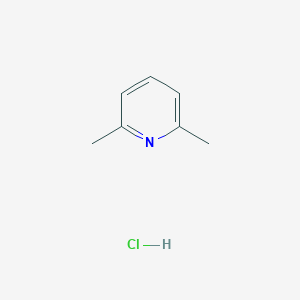

2,6-Lutidine hydrochloride (C₇H₁₀N·HCl), also termed 2,6-dimethylpyridinium hydrochloride, is a weak acid (pKa = 14.1) characterized by two methyl groups at the 2- and 6-positions of the pyridine ring . It is widely utilized in organic synthesis as a mild base or proton scavenger, particularly in reactions requiring controlled basicity and low nucleophilicity. Its applications span chlorination processes in agrochemical synthesis (e.g., 2,2-dichloroaldehydes), biochemical reduction studies, and catalysis . The steric hindrance imparted by the methyl groups and its moderate basicity make it a versatile reagent in optimizing reaction yields, as demonstrated in imidazoline and nucleoside phosphoramidate syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Lutidine hydrochloride can be synthesized through the reaction of 2,6-lutidine with hydrochloric acid. The process involves the protonation of 2,6-lutidine to form lutidinium chloride. The reaction is typically carried out in an aqueous medium at room temperature.

Industrial Production Methods: Industrially, 2,6-lutidine is produced by the reaction of formaldehyde, acetone, and ammonia. This method involves the condensation of ethyl acetoacetate, formaldehyde, and an ammonia source to give a bis(carboxy ester) of a 2,6-dimethyl-1,4-dihydropyridine, which, after hydrolysis, undergoes decarboxylation .

Types of Reactions:

Oxidation: 2,6-Lutidine can undergo oxidation with air to form 2,6-diformylpyridine.

Substitution: It can participate in substitution reactions due to its mildly basic properties.

Common Reagents and Conditions:

Oxidation: Air or oxygen can be used as oxidizing agents.

Substitution: Various electrophiles can be used under mild conditions.

Major Products:

Oxidation: 2,6-Diformylpyridine.

Substitution: Depending on the electrophile used, various substituted pyridine derivatives can be formed.

Scientific Research Applications

Organic Synthesis

Non-Nucleophilic Base

2,6-Lutidine hydrochloride serves as a non-nucleophilic base in organic synthesis. Its weakly basic nature allows it to facilitate reactions without participating directly in nucleophilic attacks. This property is particularly useful in the formation of silyl ethers and other protective groups in organic reactions. For example, it has been shown to effectively mediate the conversion of alcohols to hindered silyl ethers, achieving yields greater than 90% when used with trialkylsilyl triflates .

Oxidative Cleavage of Olefins

The compound is also instrumental in the oxidative cleavage of olefins to ketones using sodium periodate (NaIO4) and catalytic ruthenium chloride (RuCl3). The presence of 2,6-lutidine enhances the reaction efficiency by improving yield and reducing reaction times. Without it, reactions often stall at diol intermediates, resulting in incomplete conversions .

Anticancer Research

Recent studies have evaluated the potential of this compound in anticancer applications. Cyclopalladated compounds containing this derivative have demonstrated significantly higher cytotoxicity against various tumor cell lines compared to traditional chemotherapeutics like cisplatin. The compounds exhibited potency ranging from 10 to 100 times greater against specific cancer types, including melanoma and murine mammary carcinoma .

Pickering Emulsions

This compound is utilized in the formation of Pickering emulsions, which are stable emulsions formed by solid particles adsorbing at the oil-water interface. In studies involving silica particles and 2,6-lutidine, researchers observed that the compound aids in stabilizing oil-in-water emulsions under specific conditions. This application is significant for food science and cosmetics, where stable emulsions are crucial for product formulation .

Environmental Applications

The use of this compound has been explored in environmentally benign processes such as dichlorination reactions. This method allows for the chlorination of aldehydes using a combination of this compound and chlorine gas (Cl2), providing an effective pathway for chemical transformations while minimizing environmental impact .

Biodegradation Studies

Research indicates that this compound is more resistant to microbial degradation compared to other pyridine derivatives. This characteristic suggests that while it can serve as a substrate for certain microorganisms, its methylation significantly retards degradation processes in soil environments .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a non-nucleophilic base; facilitates formation of silyl ethers and oxidative cleavage |

| Anticancer Research | Higher cytotoxicity against tumor cell lines compared to cisplatin |

| Pickering Emulsions | Stabilizes oil-in-water emulsions using solid particles |

| Environmental Applications | Utilized in dichlorination reactions; minimizes harmful environmental impacts |

| Biodegradation Studies | More resistant to microbial degradation than other pyridines |

Case Studies

- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that cyclopalladated compounds incorporating this compound showed significantly higher efficacy against human melanoma cell lines compared to traditional chemotherapeutics like cisplatin .

- Synthesis Efficiency : Research on the oxidative cleavage of olefins highlighted that reactions using this compound yielded ketones more efficiently than those without it, showcasing its role as a crucial additive in organic synthesis protocols .

Mechanism of Action

The mechanism of action of 2,6-lutidine hydrochloride involves its role as a base in organic reactions. The steric hindrance provided by the two methyl groups makes it less nucleophilic than pyridine, allowing it to act as a mild base without participating in unwanted side reactions. Protonation of 2,6-lutidine gives lutidinium, which can be used as a weak acid in various chemical processes .

Comparison with Similar Compounds

Structural and Acidity Differences

Key Compounds Compared :

- 2,4-Lutidine Hydrochloride

- Pyridine Hydrochloride

- 2,6-Di-tert-butylpyridine Hydrochloride

Analysis :

- Acidity : 2,6-Lutidine HCl is significantly less acidic than pyridine HCl, making it suitable for reactions requiring mild protonation or deprotonation .

- Steric Effects : The 2,6-dimethyl groups reduce nucleophilicity compared to pyridine HCl, favoring applications in sterically demanding reactions. In contrast, 2,4-lutidine HCl’s asymmetric substitution allows for selective coordination in metal complexes, as seen in cuprous perchlorate structures .

- Reactivity : 2,6-Lutidine HCl outperforms Hünig’s base and Et₃N in imidazoline synthesis (20% yield vs. <12% for others) under optimized conditions (DMF, 55°C) .

Industrial and Market Considerations

- Applications : 2,6-Lutidine HCl dominates in pesticides (e.g., dichloroaldehydes) and pharmaceuticals, whereas 2,4-lutidine is niche in metal coordination .

- Market Growth : The 2,6-lutidine market (purity: 98–99%) is projected to grow at 6.8% CAGR (2023–2031), driven by agrochemical demand. Pyridine HCl remains prevalent in bulk acid catalysis .

Solubility and Phase Behavior

- Water/Lutidine Mixtures : 2,6-Lutidine/water exhibits a lower critical solution temperature (LCST) near 34°C, critical for phase-separation applications. This behavior is absent in 3,5-lutidine derivatives due to differing hydrophobicity .

Biological Activity

2,6-Lutidine hydrochloride, a derivative of 2,6-lutidine (2,6-dimethylpyridine), is a heterocyclic aromatic compound with significant biological and chemical properties. This article delves into its biological activity, including its applications in various fields such as organic synthesis, corrosion inhibition, and potential therapeutic uses.

Chemical Structure : The molecular formula of 2,6-lutidine is , characterized by two methyl groups attached to the pyridine ring. The hydrochloride form is typically used in various applications due to its enhanced solubility in water.

Synthesis Methods : 2,6-Lutidine can be synthesized through several methods:

- From Coal Tar : Initially isolated from coal tar and bone oil.

- Laboratory Synthesis : Involves the condensation of ethyl acetoacetate, formaldehyde, and ammonia.

- Industrial Production : Typically produced by reacting formaldehyde, acetone, and ammonia under controlled conditions .

1. Corrosion Inhibition

This compound has been studied for its effectiveness as a corrosion inhibitor for metals like aluminum. Research indicates that it can significantly reduce corrosion rates in acidic environments (e.g., HCl solutions) by forming protective layers on metal surfaces. The adsorption behavior of 2,6-lutidine on aluminum surfaces has been investigated using both experimental and computational methods. The findings suggest that its effectiveness is linked to its molecular structure and the ability to form stable complexes with metal ions .

| Inhibitor | Medium | Corrosion Rate Reduction (%) |

|---|---|---|

| This compound | HCl | 50% |

| Other Pyridine Derivatives | HCl | 30% |

2. Catalytic Activity

In addition to its role as a corrosion inhibitor, this compound has been utilized as a catalyst in various chemical reactions. For instance, it has been shown to catalyze peroxyoxalate chemiluminescence reactions effectively. These reactions are important in analytical chemistry for detecting specific compounds through light emission .

3. Biodegradation Resistance

The biodegradation studies indicate that 2,6-lutidine is more resistant to microbial degradation compared to other pyridine derivatives. This resistance can be attributed to the steric hindrance provided by the two methyl groups on the nitrogen-containing ring structure. Research suggests that while pyridines serve as good carbon and energy sources for certain microorganisms, the presence of methyl groups significantly retards degradation processes .

Toxicity Profile

The toxicity of this compound has been assessed through various studies. The compound exhibits moderate toxicity with an LD50 value of approximately 400 mg/kg when administered orally to rats. This level of toxicity necessitates caution during handling and application .

Case Study 1: Corrosion Inhibition in Industrial Applications

A study conducted on aluminum corrosion in acidic environments demonstrated that the application of this compound resulted in a substantial decrease in corrosion rates compared to untreated samples. The protective effect was attributed to the formation of a stable adsorbed layer on the metal surface.

Case Study 2: Catalysis in Organic Reactions

Another investigation highlighted the role of 2,6-lutidine as a catalyst in chemiluminescent reactions. The study reported enhanced reaction rates and efficiencies when using this compound compared to other standard catalysts.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2,6-Lutidine hydrochloride, and how can researchers ensure high purity for sensitive applications?

- Methodology : Purification typically involves fractional distillation under inert gas to avoid oxidation, followed by recrystallization using non-polar solvents (e.g., hexane). Purity verification requires gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) . For hygroscopic batches, drying over molecular sieves (3 Å) is critical to prevent hydrolysis .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology : Use chemical-resistant gloves (e.g., nitrile or neoprene) compliant with EN 374 standards, coupled with fume hoods for vapor control. Immediate decontamination of spills requires neutralization with dilute acetic acid, followed by absorption with inert materials (e.g., vermiculite). Respiratory protection (NIOSH-approved N95 masks) is mandatory in poorly ventilated areas .

Q. How can researchers determine the thermodynamic properties (e.g., vapor pressure, melting point) of this compound for reaction optimization?

- Methodology : Use differential scanning calorimetry (DSC) for melting point analysis and static vapor pressure measurement systems (e.g., Knudsen effusion method) to quantify vapor pressure across temperatures. Critical temperature (Tc) and phase transition data are available in NIST Standard Reference Database 69 .

Q. What analytical techniques are suitable for quantifying trace impurities in this compound batches?

- Methodology : Combine HPLC with a phosphate buffer-acetonitrile mobile phase (pH 7.1) and UV detection for resolving polar impurities (e.g., unreacted pyridine derivatives). For non-volatile residues, thermogravimetric analysis (TGA) under nitrogen can identify decomposition byproducts .

Advanced Research Questions

Q. How can researchers design experiments to study the coordination chemistry of this compound with transition metals?

- Methodology : Conduct vapor-phase coordination assays (e.g., exposing metal-organic frameworks to 2,6-lutidine vapors) and monitor structural changes via single-crystal X-ray diffraction (SCXRD) or Raman spectroscopy. Computational modeling (DFT or MD simulations) can predict binding affinities and reaction pathways .

Q. What experimental strategies resolve contradictions in reported reaction mechanisms involving this compound as a proton scavenger?

- Methodology : Use isotopic labeling (e.g., deuterated 2,6-lutidine) to track proton transfer pathways in acid-catalyzed reactions. Kinetic studies under controlled pH (using phosphate buffers) and in situ NMR can differentiate between concerted and stepwise mechanisms .

Q. How does this compound influence the stereochemical outcomes of organocatalytic reactions?

- Methodology : Compare enantiomeric excess (ee) values in asymmetric syntheses (e.g., aldol reactions) with and without 2,6-lutidine additives. Chiral HPLC or circular dichroism (CD) spectroscopy can quantify stereoselectivity, while molecular docking simulations identify steric/electronic interactions .

Q. What methodologies are recommended for studying the environmental impact of this compound in laboratory waste streams?

Properties

IUPAC Name |

2,6-dimethylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N.ClH/c1-6-4-3-5-7(2)8-6;/h3-5H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJBUFGFNUEIRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.